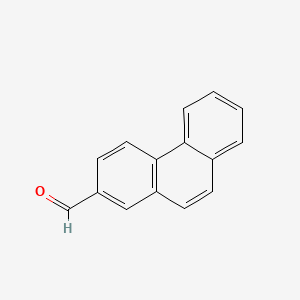

Phenanthrene-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

26842-00-2 |

|---|---|

Molecular Formula |

C15H10O |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

phenanthrene-2-carbaldehyde |

InChI |

InChI=1S/C15H10O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-10H |

InChI Key |

GKROKAVBUIADBS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=O |

Other CAS No. |

26842-00-2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Phenanthrene 2 Carbaldehyde

Aldehyde Functional Group Reactivity of Phenanthrene-2-carbaldehyde

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensations. These reactions provide routes to a diverse range of phenanthrene (B1679779) derivatives with potential applications in materials science and medicinal chemistry.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields a variety of addition products.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound provides a straightforward method for the synthesis of secondary alcohols. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, is expected to yield (phenanthren-2-yl)ethanol. This reaction proceeds through the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon.

Wittig Reaction: The Wittig reaction offers a powerful tool for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide, such as that generated from benzyltriphenylphosphonium (B107652) chloride, to form a phenanthrene-substituted alkene. udel.eduudel.edu The reaction proceeds via a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.edu The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

| Nucleophilic Addition Reaction | Reagent Example | Product Type |

| Grignard Reaction | Methylmagnesium bromide | Secondary Alcohol |

| Wittig Reaction | Benzyltriphenylphosphonium chloride | Alkene |

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to important synthetic intermediates.

Oxidation to Phenanthrene-2-carboxylic acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are commonly employed for the oxidation of aldehydes to carboxylic acids. nih.govlibretexts.orgmasterorganicchemistry.com The reaction of this compound with KMnO4 is expected to yield Phenanthrene-2-carboxylic acid. The reaction typically proceeds under basic conditions, followed by acidification to protonate the carboxylate salt.

Reduction to Phenanthren-2-ol: The reduction of this compound to (phenanthren-2-yl)methanol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones. masterorganicchemistry.comnih.govcommonorganicchemistry.comyoutube.com The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO4) | Phenanthrene-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH4) | (phenanthren-2-yl)methanol |

Condensation Reactions

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. These compounds are of significant interest due to their diverse applications, including as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules.

Schiff Base Formation: The reaction of this compound with a primary amine, such as aniline, in the presence of an acid catalyst, results in the formation of an N-(phenanthren-2-ylmethylene)aniline. udel.eduscirp.orgorganic-chemistry.orgscirp.orgnih.govmasterorganicchemistry.comedu.krd The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Studies on related phenanthroline dicarboxaldehydes have shown that such condensations can be efficiently carried out. scirp.orgscirp.org

| Reactant | Product Type |

| Primary Amine (e.g., Aniline) | Schiff Base (Imine) |

Aromatic Ring Reactivity of the this compound Moiety

The phenanthrene ring system in this compound can undergo electrophilic aromatic substitution and can be functionalized through cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the aromatic core.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogen substituent is typically required on the phenanthrene ring. A bromo-substituted this compound, for example, could serve as a versatile precursor for a variety of cross-coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. A hypothetical reaction of a bromo-Phenanthrene-2-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield an aryl-substituted this compound. nih.govnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene. researchgate.netbeilstein-journals.orgugent.be A bromo-Phenanthrene-2-carbaldehyde could potentially undergo a Heck reaction with an acrylate (B77674) to introduce an alkenyl side chain onto the phenanthrene framework.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net This reaction could be employed to introduce an alkynyl group onto a halogenated this compound.

| Cross-Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted derivative |

| Heck Reaction | Alkene (e.g., acrylate) | Alkenyl-substituted derivative |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted derivative |

Synthesis of Novel this compound Derivatives

The aldehyde moiety of this compound is the primary site for derivatization, allowing for the synthesis of a wide array of novel compounds with potentially interesting chemical and physical properties.

Design and Synthesis of Substituted this compound Analogues

The strategic modification of the aldehyde group in this compound allows for the introduction of a diverse range of substituents, leading to the creation of novel analogues with tailored properties. Classic organic reactions such as the Wittig reaction and Knoevenagel condensation are instrumental in this regard, providing reliable methods for carbon-carbon bond formation and the introduction of unsaturated functionalities.

The Wittig reaction , a cornerstone of alkene synthesis, has been successfully employed to convert this compound into various vinyl-substituted phenanthrene derivatives. airo.co.inresearchgate.netnih.gov This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. The nature of the ylide determines the structure of the resulting alkene, offering a high degree of control over the final product. For instance, the reaction of 9-anthraldehyde, a structural isomer of this compound, with benzyltriphenylphosphonium chloride in the presence of a strong base yields trans-9-(2-phenylethenyl)anthracene. nih.govsemanticscholar.org This transformation highlights the general utility of the Wittig reaction for converting aromatic aldehydes into stilbene-like compounds. While specific examples for this compound are not extensively detailed in the provided search results, the underlying principles of the Wittig reaction are directly applicable.

Similarly, the Knoevenagel condensation provides a powerful tool for the synthesis of α,β-unsaturated compounds from this compound. ebrary.netsigmaaldrich.com This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. ebrary.net The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the final conjugated product. sigmaaldrich.com A variety of active methylene compounds can be employed, leading to a diverse range of derivatives. For example, the reaction of aromatic aldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a common strategy for synthesizing benzylidene derivatives. researchgate.net The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, often results in concomitant decarboxylation. ebrary.net

Below is a representative table illustrating the types of substituted this compound analogues that can be synthesized using these methods, based on general reaction principles.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Triphenylphosphonium ylide (e.g., Ph3P=CHR) | Wittig Reaction | 2-(alkenyl)phenanthrene |

| This compound | Active methylene compound (e.g., CH2(CN)2, CH2(COOEt)2) | Knoevenagel Condensation | 2-(2-cyanovinyl)phenanthrene, 2-(2,2-dicarbethoxyvinyl)phenanthrene |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenanthrene 2 Carbaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the π-conjugated systems of phenanthrene (B1679779) derivatives, revealing how structural modifications influence their interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of phenanthrene derivatives are characterized by multiple bands corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the phenanthrene core, as well as the solvent environment.

For instance, a series of newly synthesized fluorophenanthrene derivatives, when analyzed in chloroform, display complex absorption spectra with several distinct bands. semanticscholar.orgacademie-sciences.fr These spectra typically show intense absorptions between 250 and 275 nm and a series of less intense, structured bands extending to around 380 nm. semanticscholar.orgacademie-sciences.fr The introduction of different functional groups, such as methoxy (B1213986) or bromine, induces bathochromic (red) shifts in the absorption maxima. semanticscholar.org

A Schiff base derivative, synthesized from phenanthrene-9-carbaldehyde (B133539) and 4-aminophenol (B1666318), exhibits two primary absorption bands in a DMSO solution. dergipark.org.tr The more intense band appears in the 250-290 nm range, with a maximum at 260 nm, while a broader band is observed between 300-430 nm, peaking at 364 nm. dergipark.org.tr These absorptions are attributed to the π-π* electronic transitions within the extensive π-electron system of the molecule. dergipark.org.tr

Similarly, a benzo[c]phenanthrene (B127203) derivative, 1-hydroxybenzo[c]phenanthrene-2-carbaldehyde, has been synthesized and characterized, contributing to the understanding of how annulation and substitution affect the electronic properties of these complex aromatic aldehydes. rsc.org

| Compound/Derivative | Solvent | Absorption Maxima (λmax) (nm) |

| Fluorophenanthrene Derivatives (General) semanticscholar.orgacademie-sciences.fr | Chloroform | Intense bands at 250-275 nm; several less intense bands up to 380 nm. |

| Phenanthrene-based Schiff base (from phenanthrene-9-carbaldehyde) dergipark.org.tr | DMSO | 260, 364 |

| 1-Hydroxybenzo[c]this compound rsc.org | N/A | Characterized, but specific UV-Vis maxima not detailed in the provided abstract. |

Fluorescence Spectroscopy and Photophysical Properties

Many phenanthrene derivatives are highly fluorescent, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. academie-sciences.frresearchgate.net Their emission properties, including wavelength, quantum yield, and Stokes shift, are intricately linked to their molecular structure.

A series of functionalized fluorophenanthrene derivatives exhibit strong fluorescence in the blue region of the visible spectrum, a desirable characteristic for OLED applications. semanticscholar.orgresearchgate.net The emission arises from π–π*/CT (phenanthrene → pyridyl) electronic transitions in some diimine derivatives. uef.fi The introduction of different substituents allows for the fine-tuning of these photophysical properties. researchgate.net

For example, 5H-pyrano[3,2-c]chromenes, which are structural analogs of phenanthrene, display intense fluorescence in the yellow-green region of the spectrum (495–554 nm) with high quantum yields (up to 72%) and large Stokes shifts. bohrium.com This fluorescence is linked to their non-planar structure and potential intramolecular charge transfer characteristics. bohrium.com

The study of a phenanthro-diimine family of compounds reveals how extending the conjugated system can lead to photoreactive molecules with dynamic optical properties. uef.fi These compounds can undergo photoinduced and thermally reversible changes, leading to dramatic shifts in their fluorescence, which opens pathways to novel chromophore ligands and smart materials. uef.fi

| Compound/Derivative | Emission Characteristics |

| Fluorophenanthrene Derivatives semanticscholar.orgresearchgate.net | Exhibit notable and strong fluorescence, typically in the blue region of the visible spectrum. |

| Phenanthro-diimine Derivatives uef.fi | Emission originates from π–π*/CT (phenanthrene → pyridyl) transitions. Some derivatives show solvatochromic responses and photoinduced changes in optical properties. |

| 5H-Pyrano[3,2-c]chromenes (Phenanthrene-like) bohrium.com | Intense yellow-green fluorescence (495–554 nm) with high quantum yields (up to 72%) and large Stokes shifts. |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For phenanthrene derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties.

The crystal structure of a Schiff base derived from phenanthrene-9-carbaldehyde and 4-aminophenol was determined using single-crystal X-ray diffraction. dergipark.org.trresearchgate.net The analysis revealed that the molecule crystallizes in the monoclinic P21/n space group. dergipark.org.trresearchgate.net A key structural feature is that the phenanthrene and phenol (B47542) rings are nearly perpendicular to each other, with a dihedral angle of 79.49º. researchgate.net In the crystal lattice, molecules are linked by intermolecular O-H···N hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen atom, forming supramolecular chains. dergipark.org.trresearchgate.net These chains are further stabilized by π-stacking interactions between the planar phenanthrene ring systems of adjacent molecules. dergipark.org.trresearchgate.net

While specific crystallographic data for derivatives of this compound are less commonly reported in the reviewed literature, the structural principles derived from isomers like the phenanthrene-9-carbaldehyde derivatives are highly informative. Studies on other complex Schiff bases and cyclization products also underscore the power of X-ray diffraction in confirming molecular structures, as seen in the unambiguous determination of an unexpected oxazine (B8389632) derivative and other imine compounds. nih.gov The non-planar structure of fluorescent 5H-pyrano[3,2-c]chromene derivatives, confirmed by X-ray analysis, was directly related to their unique fluorescence properties. bohrium.com

| Compound/Derivative | Crystal System | Space Group | Key Structural Features |

| Phenanthrene-based Schiff base (from phenanthrene-9-carbaldehyde) dergipark.org.trresearchgate.net | Monoclinic | P21/n | Phenanthrene and phenol rings are nearly perpendicular (Dihedral angle: 79.49º). researchgate.net Molecules form chains via intermolecular O-H···N hydrogen bonds. dergipark.org.trresearchgate.net Structure is stabilized by π-π stacking interactions. dergipark.org.trresearchgate.net |

| 2,3-diphenyl-2H-benzo[b] academie-sciences.frresearchgate.netoxazin-2-ol nih.gov | N/A | N/A | Structure unambiguously determined by single-crystal X-ray diffraction, confirming an unexpected cyclization product. nih.gov |

| 5H-Pyrano[3,2-c]chromene derivative bohrium.com | N/A | N/A | X-ray analysis confirmed a non-planar structure, which is related to its fluorescence properties. bohrium.com |

Theoretical and Computational Investigations of Phenanthrene 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Phenanthrene-2-carbaldehyde. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netcam.ac.uknih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. cam.ac.uk DFT calculations have been performed to optimize the geometry of this compound and to study its reactivity. d-nb.info

One study investigated the combustion of this compound, employing DFT calculations at the B3LYP/6-311G* level to understand the evolution of the aldehyde functional group. d-nb.info Such studies provide insights into the reaction mechanisms, showing that the molecule initially reacts with OH radicals, which can either add to the aldehyde carbon or abstract the hydrogen atom from the aldehyde group. d-nb.info These initial steps can lead to the transformation of the aldehyde into other oxygenated functional groups or the release of smaller molecules like CO. d-nb.info For the parent phenanthrene (B1679779) molecule, DFT calculations using the B3LYP method with a 6-311++G(d, p) basis set have been used to determine its optimum molecular geometry and vibrational frequencies. researchgate.net

Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical calculations are also employed in computational chemistry. researchgate.netscribd.com

Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. scribd.comnih.gov Methods like Hartree-Fock (HF) and more advanced techniques that include electron correlation (like Møller-Plesset perturbation theory or coupled-cluster) provide high accuracy but are computationally expensive, limiting their application to smaller molecules. researchgate.netrsc.org For molecules like phenanthrene and its derivatives, ab initio studies have been used to accurately determine properties like static dipole polarizabilities and molecular geometries. mdpi.com

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and use parameters derived from experimental data to simplify calculations. researchgate.net This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net However, their accuracy is dependent on the molecule being studied being similar to those used for the method's parametrization. researchgate.net These methods are useful for initial explorations of large systems before applying more rigorous and computationally intensive techniques.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Electron Transfer Properties)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sbq.org.brfrontiersin.org

The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For phenanthrene derivatives, the HOMO is typically distributed on the phenanthrene moiety, while the LUMO can be localized on acceptor groups. researchgate.net

The introduction of a carbaldehyde (-CHO) group to the phenanthrene structure is expected to influence its electronic properties. Studies on other PAHs show that oxygen-containing functional groups, including aldehydes, tend to decrease the HOMO-LUMO gap. researchgate.net For a four-ring PAH, the presence of a -CHO group was found to lower the gap by approximately 0.39 eV. researchgate.net Given that the calculated HOMO-LUMO gap for phenanthrene is approximately 4.02 - 4.74 eV, the gap for this compound is expected to be lower, indicating increased reactivity. sbq.org.br

| Compound | Typical Calculated HOMO-LUMO Gap (eV) | Effect of Functional Group |

|---|---|---|

| Phenanthrene | 4.02 - 4.74 sbq.org.br | N/A (Parent Molecule) |

| This compound | Expected to be < 4.74 eV | -CHO group decreases the gap researchgate.net |

| Anthracene (B1667546) | 3.23 - 3.64 sbq.org.br | Isomer of Phenanthrene |

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental bands, understand the underlying transitions, and predict the spectroscopic features of new molecules.

Infrared (IR) Spectra: DFT calculations are commonly used to compute the vibrational frequencies of molecules. researchgate.net These calculated frequencies can be used to generate a theoretical IR spectrum, which aids in the assignment of vibrational modes observed in experimental spectra. researchgate.net For the parent phenanthrene molecule, theoretical DFT spectra show good agreement with the positions of experimental bands. researchgate.net Similar calculations for this compound would allow for the identification of characteristic vibrational modes, particularly the C=O stretching frequency of the aldehyde group.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of molecules. researchgate.net While experimental ¹H NMR and ¹³C NMR data are available for the parent phenanthrene molecule and its complex derivatives, theoretical calculations for this compound would predict the specific chemical shifts for its unique set of protons and carbons. rsc.orgchemicalbook.comspectrabase.com This is particularly useful for distinguishing between isomers and confirming molecular structures.

UV-Vis Absorption: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukmdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. soton.ac.uk For phenanthrene and its derivatives, the absorption spectra show intense bands in the UV region. nih.gov The introduction of the carbaldehyde group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenanthrene, moving them to longer wavelengths. spast.org TD-DFT calculations can precisely predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are often π → π* in character for these aromatic systems. soton.ac.uk

Fluorescence Spectra: The simulation of emission spectra (fluorescence) also relies on TD-DFT. soton.ac.ukarxiv.org The process involves optimizing the geometry of the molecule in its lowest singlet excited state and then calculating the energy of the transition back to the ground state. soton.ac.uk Phenanthrene-based compounds are known to be fluorescent. rsc.org Computational predictions can provide the expected emission wavelengths and help understand how the aldehyde functional group influences the fluorescence properties, such as the quantum yield and Stokes shift (the difference between the absorption and emission maxima). arxiv.org

| Spectroscopy Type | Computational Method | Predicted Information |

|---|---|---|

| Infrared (IR) | DFT | Vibrational frequencies (e.g., C=O stretch) researchgate.netresearchgate.net |

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts researchgate.net |

| UV-Vis Absorption | TD-DFT | λmax and electronic transitions (π → π*) soton.ac.ukmdpi.com |

| Fluorescence | TD-DFT | Emission wavelength and Stokes shift soton.ac.ukarxiv.org |

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility and preferred spatial arrangements of molecules. In the case of this compound, a key conformational feature is the orientation of the aldehyde group (-CHO) relative to the phenanthrene ring system. This is primarily governed by the rotation around the single bond connecting the carbonyl carbon to the C2 carbon of the phenanthrene core.

Computational studies on analogous aromatic aldehydes, such as naphthaldehyde, have been performed using Density Functional Theory (DFT) to elucidate their conformational preferences. These studies typically reveal that planar conformations, where the aldehyde group is coplanar with the aromatic ring, are energetically favored. This preference is attributed to the stabilizing effect of conjugation between the π-system of the aromatic rings and the π-bond of the carbonyl group.

For this compound, two primary planar conformers can be envisioned: one where the carbonyl oxygen is oriented towards the C1-H1 bond (the cis conformer) and another where it is directed towards the C3-H3 bond (the trans conformer). DFT calculations on similar aromatic aldehydes have shown that while both planar conformers are energy minima, one is typically more stable than the other, with a rotational barrier separating them. The energy difference between these conformers is generally small.

A computational analysis of the rotational barrier of the aldehyde group in a related compound, 2-naphthaldehyde, provides a useful analogy. The potential energy surface for the rotation around the C-CHO bond would show energy minima at dihedral angles corresponding to the planar conformations and maxima at perpendicular orientations, where conjugation is disrupted.

Table 1: Representative Conformational Analysis Data for an Analogous Aromatic Aldehyde (e.g., 2-Naphthaldehyde) based on DFT Calculations

| Parameter | Value | Description |

| Most Stable Conformer | trans | The conformer with the carbonyl oxygen pointing away from the adjacent ring. |

| Relative Energy of cis Conformer | ~0.5 - 1.5 kcal/mol | The energy difference between the cis and trans planar conformers. |

| Rotational Barrier | ~5 - 8 kcal/mol | The energy required to rotate the aldehyde group from a planar to a perpendicular orientation. |

Note: These values are illustrative and based on computational studies of similar aromatic aldehydes. Specific values for this compound would require dedicated calculations.

Molecular dynamics simulations could further elaborate on the dynamic behavior of this compound in different environments, such as in solution. These simulations would track the atomic motions over time, providing insights into the flexibility of the molecule and the time-averaged distribution of its conformers.

Aromaticity Analysis within the Phenanthrene Core and its Derivatives

For phenanthrene, the most stable Clar structure depicts two aromatic sextets in the outer rings, leaving the central ring with more double-bond character. This differential aromaticity can be quantified using various computational indices, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation within a ring. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values closer to 0 suggest a non-aromatic, olefinic character.

Computational studies on the parent phenanthrene molecule consistently show that the outer rings possess a higher degree of aromaticity than the central ring.

The introduction of a substituent, such as the carbaldehyde group at the 2-position, is expected to perturb the electronic structure and, consequently, the aromaticity of the phenanthrene core. The carbaldehyde group is an electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. This withdrawal of electron density from the aromatic system generally leads to a decrease in the aromaticity of the substituted ring.

Therefore, for this compound, it is anticipated that the aromaticity of the substituted outer ring will be reduced compared to the unsubstituted outer ring and the parent phenanthrene molecule. The aromaticity of the central and the other terminal ring would also be affected, though likely to a lesser extent.

Table 2: Predicted Aromaticity Indices for Phenanthrene and the Effect of a 2-Carbaldehyde Substituent

| Ring | Compound | Predicted HOMA Value | Predicted NICS(1)zz Value (ppm) |

| Outer Ring (unsubstituted) | Phenanthrene | ~0.8 - 0.9 | ~ -10 to -12 |

| Central Ring | Phenanthrene | ~0.4 - 0.6 | ~ -3 to -5 |

| Outer Ring (substituted) | This compound | Lower than parent | Less negative than parent |

| Central Ring | This compound | Slightly altered | Slightly altered |

| Other Outer Ring | This compound | Minimally altered | Minimally altered |

Note: These are predicted trends based on the known effects of electron-withdrawing groups on aromatic systems. Precise values would require specific DFT calculations for this compound.

This analysis highlights how computational methods can provide a detailed picture of the electronic structure of this compound, explaining the influence of the functional group on the inherent properties of the polycyclic aromatic core.

Advanced Applications of Phenanthrene 2 Carbaldehyde and Its Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of phenanthrene (B1679779) are recognized for their potential in organic light-emitting diodes (OLEDs) due to their inherent blue fluorescence, high thermal stability, and good carrier transport capabilities. While research has broadly explored the phenanthrene scaffold, specific derivatives of phenanthrene-2-carbaldehyde have been investigated as components in OLEDs. These materials can be designed to function as emitters, hosts, or charge-transporting layers within the device architecture.

The electroluminescent properties of these materials are closely linked to their molecular structure. For instance, the introduction of various electron-donating or electron-withdrawing groups to the this compound core can tune the emission color and improve the quantum efficiency of the resulting OLEDs. Research into twisted molecular conformations has been a key strategy to enhance the performance of deep-blue emitters, a critical component for full-color displays and white lighting applications.

| Derivative Type | Role in OLED | Key Properties |

| Phenanthrene-based fluorophores | Emitter | Deep-blue emission, high thermal stability, good color purity |

| Carbazole-substituted phenanthrenes | Host/Emitter | Balanced carrier transport, high efficiency |

| Phenylanthracene derivatives | Emissive Layer | High brightness and efficiency |

Organic Photovoltaics (Solar Cells)

In the realm of organic photovoltaics (OPVs), phenanthrene derivatives are explored for their potential as donor or acceptor materials in the active layer of solar cells. The broad absorption spectra and suitable energy levels of these materials are critical for efficient light harvesting and charge separation. Specifically, derivatives of this compound can be functionalized to create novel dyes for dye-sensitized solar cells (DSSCs).

In one study, organic dyes based on a phenanthrenequinone (B147406) derivative, which can be synthesized from phenanthrene precursors, were used as a π-conjugated bridge in D-π-A structured organic dyes for DSSCs. The device sensitized by one of these dyes, JH203, which incorporated a phenothiazine (B1677639) electron donor, achieved a power-to-current conversion efficiency of 6.0%. researchgate.net This performance highlights the potential of tailoring the molecular structure of phenanthrene derivatives to optimize the photovoltaic performance.

| Device Type | Phenanthrene Derivative Role | Achieved Efficiency |

| Dye-Sensitized Solar Cell (DSSC) | π-conjugated bridge in organic dye | 6.0% |

Photoconducting and Electroluminescent Materials

The inherent charge carrier mobility of the phenanthrene core makes its derivatives suitable for applications as photoconducting and electroluminescent materials. Photoconductivity, the increase in electrical conductivity upon exposure to light, is a key property for various optoelectronic devices, including photodetectors and transistors.

While specific studies on the photoconductive properties of this compound derivatives are limited, the broader class of phenanthrene-based materials has shown promise. The ability to form stable thin films with ordered molecular packing is crucial for efficient charge transport. The electroluminescent properties of these materials are directly exploited in OLEDs, as discussed in section 6.1, where the application of an electric field leads to the emission of light.

Development of Novel Functional Materials and Sensors

The reactive aldehyde group of this compound is a key feature that allows for its use in the development of novel functional materials and sensors. This group can readily undergo condensation reactions, such as the formation of Schiff bases, to create molecules with specific functionalities.

For instance, Schiff bases derived from phenanthrene-9-carboxaldehyde, a positional isomer of this compound, have been synthesized and investigated as fluorescent sensors for metal ions. One such Schiff base demonstrated high sensitivity and selectivity for the detection of Cu²⁺ ions in aqueous solutions. consensus.app This suggests that similar derivatives of this compound could be designed to act as chemosensors for various analytes. The sensing mechanism often relies on the change in fluorescence intensity or wavelength upon binding of the analyte to the phenanthrene-based ligand.

| Sensor Type | Target Analyte | Key Feature |

| Fluorescent Chemosensor | Metal Ions (e.g., Cu²⁺) | High sensitivity and selectivity |

Role of Phenanthrene 2 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Precursor in Multicomponent Reactions for Advanced Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Phenanthrene-2-carbaldehyde, with its reactive aldehyde group, is an ideal candidate for use in various MCRs, allowing for the direct introduction of the bulky and photophysically active phenanthrene (B1679779) moiety into complex molecular scaffolds.

While specific examples detailing the use of this compound in every type of MCR are not extensively documented, its role as an aromatic aldehyde makes it a suitable substrate for well-established MCRs such as the Biginelli, Ugi, and Passerini reactions. In these transformations, the aldehyde first reacts with a nucleophile (like urea (B33335) or an amine) to form an electrophilic iminium ion intermediate, which then engages with other components in the reaction mixture to build the final complex structure. The incorporation of the phenanthrene unit via this method can significantly influence the pharmacological and material properties of the resulting products.

Table 1: Potential Multicomponent Reactions Utilizing this compound | Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Type | |---|---|---|---|---| | Biginelli Reaction | this compound | β-ketoester | Urea/Thiourea | Dihydropyrimidinone/thione | | Ugi Reaction | this compound | Amine | Carboxylic Acid | Isocyanide | α-acylamino amide | | Passerini Reaction | this compound | Carboxylic Acid | Isocyanide | - | α-acyloxy amide |

Synthesis of Heterocyclic Compounds Incorporating Phenanthrene Moieties (e.g., Dihydropyrimidines using related phenanthrenecarboxaldehydes)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The incorporation of a phenanthrene nucleus into a heterocyclic ring system can impart unique biological activities and photophysical properties. This compound is a key starting material for accessing such hybrid structures.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org This acid-catalyzed reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.orgmdpi.com

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidine (B8664642) ring. wikipedia.org By using this compound as the aldehyde component, a phenanthrene moiety can be readily installed at the 4-position of the dihydropyrimidine ring.

Reaction Scheme: Biginelli Reaction with this compound

this compound + Ethyl Acetoacetate + Urea → 4-(Phenanthren-2-yl)-3,4-dihydropyrimidin-2(1H)-one

This strategy provides a straightforward route to novel heterocyclic structures whose properties are modulated by the presence of the large, aromatic phenanthrene substituent.

Construction of Extended π-Conjugated Systems for Advanced Organic Architectures

The phenanthrene core is an attractive component for the construction of extended π-conjugated systems, which are fundamental to the development of advanced organic materials for electronics and photonics. nih.gov The aldehyde functionality of this compound provides a convenient handle for extending this conjugation through various carbon-carbon bond-forming reactions.

Classic olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, are powerful tools for this purpose. The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgwikipedia.org Similarly, the Knoevenagel condensation reacts an aldehyde with an active methylene (B1212753) compound to yield an α,β-unsaturated product. organic-chemistry.org

By reacting this compound with appropriate Wittig reagents or active methylene compounds, the π-system of the phenanthrene core can be extended. For instance, a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride would yield a stilbene-like derivative, linking the phenanthrene and benzene (B151609) rings through a conjugated double bond. udel.edumnstate.edu Repeated application of such reactions can lead to the synthesis of highly conjugated oligomers and polymers with tailored electronic and optical properties.

Table 2: Key Reactions for Extending π-Conjugation

| Reaction Name | Reagents | Product |

|---|---|---|

| Wittig Reaction | This compound, Phosphorus Ylide (e.g., Ph3P=CHR) | Phenanthrenyl-substituted alkene |

| Knoevenagel Condensation | this compound, Active Methylene Compound (e.g., Malononitrile) | α,β-unsaturated phenanthrenyl derivative |

These synthetic methodologies underscore the importance of this compound as a versatile precursor for creating larger, planar aromatic systems. The resulting extended π-conjugated molecules are of significant interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic devices. nih.gov

Supramolecular Chemistry Involving Phenanthrene 2 Carbaldehyde Analogues

Design of Host-Guest Systems with Phenanthrene (B1679779) Scaffolds

The planar and aromatic nature of the phenanthrene unit makes it an attractive component for the construction of molecular hosts. An example of such a system is a macrocycle known as phenanthrenearene (PTA), which has been demonstrated to act as a versatile host for a variety of liquid organic guest molecules. The design of this host incorporates two phenanthrene units linked by methylene (B1212753) bridges, creating a preorganized cavity.

The PTA host has been shown to co-crystallize with a range of guest molecules, facilitating their structure determination even when the guests are liquids at room temperature. The primary driving forces for the formation of these host-guest complexes are weak noncovalent interactions, which are crucial for the ordered arrangement of the guest molecules within the crystal lattice.

The interactions observed in these systems are multifaceted and include CH-π interactions between the guest molecules and the electron-rich surface of the phenanthrene moieties of the host. The adaptability of the PTA host cavity allows it to accommodate guests of various sizes and shapes, highlighting the potential of phenanthrene-based scaffolds in the design of adaptive host-guest systems.

Below is a table summarizing the cocrystallization of the phenanthrenearene (PTA) host with various guest molecules.

| Guest Molecule | Host:Guest Ratio | Crystal System |

|---|---|---|

| 1-Chloro-3-methylbenzene | 1:2 | Monoclinic |

| (Bromomethyl)benzene | 1:2 | Monoclinic |

| 1-Bromo-3-methylbenzene | 1:2 | Monoclinic |

| 1-Bromo-4-methylbenzene | 1:3 | Monoclinic |

| (1-Chloroethyl)benzene | 1:2 | Triclinic |

Noncovalent Interactions and Self-Assembly in Phenanthrene-based Architectures

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of noncovalent interactions. The phenanthrene core, with its extended π-system, is prone to engage in π-π stacking and hydrophobic interactions, which are key driving forces in the self-assembly of phenanthrene-based architectures.

For instance, DNA conjugates that have been modified with phenanthrene units at their ends can self-assemble into vesicle-shaped supramolecular polymers. In this system, the hydrophobic phenanthrene moieties act as "sticky ends," promoting the association of the DNA duplexes into larger nanostructures. The process is facilitated by the presence of spermine, which helps to overcome the electrostatic repulsion between the negatively charged DNA backbones.

In a different approach, a π-conjugated Schiff base molecule incorporating a naphthalene (B1677914)–phenanthro[9,10-d]imidazole unit demonstrates aggregation-induced tunable luminescence. The self-assembly of this molecule into various superstructures is driven by π-π stacking interactions between the aromatic cores, and the resulting morphology and photophysical properties are highly dependent on the polarity of the solvent. This highlights how the interplay of noncovalent interactions can be harnessed to create functional supramolecular materials.

The following table details the types of noncovalent interactions that are significant in the self-assembly of phenanthrene-based architectures.

| Interaction Type | Description | Example System |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Self-assembly of naphthalene–phenanthro[9,10-d]imidazole derivatives. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Formation of vesicles from DNA-phenanthrene conjugates. |

| van der Waals Forces | Weak intermolecular forces that are collectively significant in larger molecules. | Stabilization of phenanthrene-based molecular crystals. |

Molecular Recognition Phenomena in Phenanthrene-2-carbaldehyde Systems

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. The phenanthrene scaffold can participate in such events, and the introduction of a functional group like a carbaldehyde at the 2-position can impart specific recognition properties. The aldehyde group can act as a hydrogen bond acceptor and its oxygen atom can participate in coordination with metal ions, providing specific binding sites.

While direct studies on the molecular recognition properties of this compound are limited, the behavior of the parent phenanthrene molecule and its other derivatives in biological systems can provide insights. For example, phenanthrene and its alkylated derivatives are recognized by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The potency of these molecules to activate the AHR is influenced by their structure, indicating a degree of molecular recognition.

Furthermore, studies on the interaction of phenanthrene derivatives with enzymes such as phosphodiesterase type 5 (PDE5) have revealed the importance of specific interactions for inhibitory activity. These studies have shown that π-π interactions between the phenanthrene core and aromatic amino acid residues in the enzyme's active site, along with hydrogen bonding involving substituents on the phenanthrene ring, are crucial for binding. This suggests that a this compound molecule could similarly engage in specific π-π and hydrogen bonding interactions within a receptor's binding pocket.

The molecular recognition of polyaromatic hydrocarbons like phenanthrene has also been studied in the context of their interaction with naphthalene dioxygenase (NDO). The binding of phenanthrene to the active site of NDO is primarily driven by hydrophobic interactions.

The table below summarizes key aspects of molecular recognition involving phenanthrene and its derivatives.

| System | Key Interactions | Significance |

|---|---|---|

| Phenanthrene derivatives and PDE5 | π-π stacking, Hydrogen bonding | Selective inhibition of the enzyme. |

| Alkyl-phenanthrenes and Aryl Hydrocarbon Receptor (AHR) | Hydrophobic interactions, Shape complementarity | Activation of the AHR signaling pathway. |

| Phenanthrene and Naphthalene Dioxygenase (NDO) | Hydrophobic interactions | Enzymatic degradation of polyaromatic hydrocarbons. |

Future Research Directions and Emerging Opportunities for Phenanthrene 2 Carbaldehyde

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes to Phenanthrene-2-carbaldehyde and its derivatives is a cornerstone for future research. While classical methods like the Haworth and Bardhan-Sengupta syntheses provide foundational approaches, contemporary research is focused on methodologies that offer higher yields, greater functional group tolerance, and improved regioselectivity.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings can be employed to construct the phenanthrene (B1679779) backbone from simpler, readily available precursors. For instance, a palladium-catalyzed domino one-pot reaction using aryl iodides and ortho-bromobenzoyl chlorides has been shown to be an efficient route to phenanthrene derivatives. Future work could adapt this and similar C-H activation strategies to directly introduce the carbaldehyde group or a precursor at the 2-position of the phenanthrene nucleus.

Another area of exploration is the use of photochemical and electrocyclization reactions. The Mallory reaction, which involves the photocyclization of stilbene (B7821643) derivatives, offers a direct route to the phenanthrene core. Research into diastereoselective and enantioselective variants of these photochemical reactions could provide access to chiral this compound derivatives with unique properties.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, present a powerful tool for constructing the polycyclic system with control over substitution patterns. The reaction of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives has been demonstrated to produce phenanthrene structures. Tailoring the dienophile and diene components could lead to a direct and efficient synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed Domino Reactions | One-pot synthesis, C-H activation | High efficiency, reduced reaction steps, potential for direct functionalization. |

| Photochemical Cyclization (e.g., Mallory Reaction) | Utilizes light to induce ring closure | Atom economy, access to complex structures, potential for stereocontrol. |

| [4+2] Cycloaddition (Diels-Alder) | Convergent synthesis, predictable regiochemistry | High control over substituent placement, modular approach. |

| Annelation of Benzynes with Allenes | Atom-economical, good functional group compatibility | Selective synthesis of phenanthrenes with diverse functionalities. |

Development of Advanced Catalytic Systems for Selective Functionalization

The selective functionalization of the phenanthrene core at specific positions is crucial for tuning the properties of this compound and creating novel derivatives. Future research will likely focus on the development of advanced catalytic systems that can achieve high regioselectivity, particularly at positions other than the most reactive 9- and 10-positions.

Directed C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds. By employing directing groups, it is possible to guide a metal catalyst to a specific C-H bond, enabling the introduction of various functional groups. Research into removable or traceless directing groups that can be installed and subsequently cleaved from the this compound molecule would be highly valuable. This would allow for the synthesis of a wide range of derivatives without permanent modification of the initial structure.

Furthermore, the development of catalysts that can differentiate between the various C-H bonds of the phenanthrene nucleus based on their electronic or steric properties is a significant challenge and a key area for future investigation. This could involve the design of shape-selective zeolites or metal-organic frameworks (MOFs) that can act as nanoreactors, or the development of organometallic catalysts with precisely tailored ligand spheres.

The combination of different catalytic methods, such as photoredox catalysis with transition metal catalysis, offers new possibilities for C-H functionalization under mild conditions. For instance, the use of visible light to generate reactive intermediates that can be intercepted by a metal catalyst could enable previously inaccessible transformations on the this compound scaffold.

| Catalytic Approach | Mechanism | Potential Applications for this compound |

| Directed C-H Activation | Use of a directing group to guide a catalyst to a specific C-H bond. | Introduction of functional groups at specific positions to tune electronic and optical properties. |

| Shape-Selective Catalysis | Utilization of porous materials (zeolites, MOFs) to control reaction selectivity. | Regioselective functionalization at less reactive positions of the phenanthrene core. |

| Combined Photoredox and Metal Catalysis | Synergistic use of light and a metal catalyst to enable novel transformations. | Mild and efficient functionalization under environmentally friendly conditions. |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The integration of this compound into hybrid organic-inorganic materials is a promising avenue for creating materials with enhanced and synergistic properties. The aldehyde functional group provides a convenient handle for covalent attachment to inorganic components, such as metal oxides, nanoparticles, and surfaces.

One area of significant potential is the development of novel metal-organic frameworks (MOFs). By using this compound or its derivatives as organic linkers, it is possible to construct porous materials with tailored pore sizes, shapes, and chemical environments. Such MOFs could find applications in gas storage and separation, catalysis, and sensing. The phenanthrene unit can impart desirable properties such as luminescence or electronic conductivity to the framework.

In the field of optoelectronics, this compound can be incorporated into hybrid materials for applications in organic light-emitting diodes (OLEDs) and solar cells. nbinno.com For example, it can serve as a building block for hole-transporting materials or as a component of sensitizing dyes in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The rigid and planar structure of the phenanthrene core can facilitate charge transport, while the aldehyde group allows for further functionalization to optimize the material's electronic and optical properties.

Furthermore, the covalent grafting of this compound onto the surface of inorganic nanoparticles, such as quantum dots or plasmonic nanoparticles, can lead to hybrid materials with unique photophysical properties. These materials could be utilized in applications such as bioimaging, sensing, and photocatalysis.

| Hybrid Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing, luminescence. |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transporting or emissive layers. | Displays, solid-state lighting. |

| Dye-Sensitized Solar Cells (DSSCs) | Building block for sensitizing dyes. | Renewable energy generation. |

| Surface-Functionalized Nanoparticles | Covalently attached surface ligand. | Bioimaging, sensing, photocatalysis. |

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques are set to play an increasingly important role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, optical properties, and reactivity of molecules.

These methods can be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications. For example, DFT calculations can predict the HOMO-LUMO energy levels, which are crucial for designing efficient charge-transporting materials for OLEDs and solar cells. mjcce.org.mkresearchgate.netresearchgate.net TD-DFT can be used to simulate absorption and emission spectra, aiding in the design of new fluorescent probes and dyes.

Machine learning (ML) is another emerging tool that can be used in conjunction with computational chemistry to accelerate material design. rsc.org By training ML models on large datasets of calculated or experimental data, it is possible to develop predictive models that can rapidly estimate the properties of new this compound derivatives without the need for time-consuming quantum chemical calculations. This approach can significantly speed up the process of identifying promising candidates for experimental synthesis and testing.

Furthermore, molecular dynamics simulations can be employed to study the morphology and charge transport properties of thin films of this compound-based materials, providing valuable insights for the optimization of device performance.

| Computational Method | Information Provided | Application in this compound Research |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO levels, reactivity. | Design of charge-transporting materials, prediction of reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra. | Design of fluorescent probes and dyes for optoelectronic applications. |

| Machine Learning (ML) | Predictive models for material properties. | High-throughput screening of virtual libraries for candidate molecules. |

| Molecular Dynamics (MD) | Morphology, intermolecular interactions, charge transport dynamics. | Optimization of thin-film device performance. |

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the synthesis and application of this compound are no exception. Future research will focus on developing more sustainable and environmentally friendly methods for the production and use of this compound.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste and energy consumption. For example, exploring synthetic routes that utilize biomass-derived feedstocks could provide a more sustainable alternative to petroleum-based starting materials.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can often lead to shorter reaction times, higher yields, and reduced energy consumption. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical carbon dioxide are also key areas of focus.

In terms of applications, research into the biodegradability and environmental fate of this compound and its derivatives will be crucial for assessing their long-term environmental impact. The design of molecules that are readily degradable after their intended use is a key principle of green chemistry that will be important to consider in the development of new materials based on this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Phenanthrene-2-carbaldehyde, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves Vilsmeier-Haack formylation of phenanthrene derivatives. Key parameters include:

- Reagent stoichiometry : Use phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a 1:1 molar ratio to generate the formylating agent .

- Temperature control : Maintain 0–5°C during reagent mixing to avoid side reactions, followed by gradual heating to 90°C for cyclization .

- Purification : Recrystallize the product using ethanol/water mixtures to isolate pure this compound (yield: ~70–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H-NMR : Look for the aldehyde proton signal at δ 10.1–10.3 ppm (singlet) and aromatic protons in the δ 7.5–9.0 ppm range. Compare with NIST reference data for phenanthrene derivatives .

- IR spectroscopy : Identify the carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .

- Mass spectrometry : Confirm molecular ion peaks at m/z 206.24 (M⁺) and fragmentation patterns consistent with phenanthrene scaffolds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as aldehydes are volatile and irritants .

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Provide Safety Data Sheets (SDS) to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

- Methodological Answer :

- Cross-validate data : Compare observed chemical shifts with computational predictions (e.g., DFT calculations) and published analogs .

- Paramagnetic shift reagents : Use Eu(fod)₃ to distinguish overlapping aromatic proton signals .

- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR) and report confidence intervals .

Q. What computational approaches are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group. Software like Gaussian or ORCA is recommended .

- Transition state analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to verify reaction pathways and regioselectivity .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What strategies optimize the regioselectivity of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the 3-position to bias electrophilic substitution at C-2 .

- Catalytic systems : Employ Lewis acids like AlCl₃ to stabilize intermediates and enhance selectivity .

- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., low temps favor kinetic products) and monitor progress via TLC .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the photostability of this compound?

- Methodological Answer :

- Controlled replication : Repeat experiments under identical conditions (light intensity, solvent, oxygen levels) .

- Advanced analytics : Use HPLC-MS to detect degradation products (e.g., oxidized quinones) and quantify half-lives .

- Meta-analysis : Systematically compare findings across studies, noting variables like UV wavelength (e.g., 254 nm vs. 365 nm) .

Methodological Best Practices

Q. What criteria define a robust research hypothesis for studying this compound’s bioactivity?

- Methodological Answer :

- Empirical testability : Formulate hypotheses as falsifiable statements (e.g., "this compound inhibits enzyme X via covalent binding") .

- Theoretical grounding : Link hypotheses to existing mechanisms (e.g., aldehyde-mediated Schiff base formation) .

- Feasibility : Ensure hypotheses align with available resources (e.g., in vitro assays vs. in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.